Kgp-IN-1

Catalog No.
S12899788
CAS No.
M.F
C19H24F4N4O3
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kgp-IN-1

Product Name

Kgp-IN-1

IUPAC Name

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide

Molecular Formula

C19H24F4N4O3

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C19H24F4N4O3/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26)/t13-/m0/s1

InChI Key

KGRLRBFIDBTADP-ZDUSSCGKSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Kgp-IN-1 hydrochloride is a potent inhibitor of arginine-specific gingipains, which are proteolytic enzymes produced by Porphyromonas gingivalis, a bacterium implicated in periodontal disease. This compound is derived from the parent compound 13-R, as noted in patent WO2017201322A1. Kgp-IN-1 hydrochloride is primarily utilized in scientific research to explore its inhibitory effects on gingipains, thereby contributing to the understanding and potential treatment of periodontal diseases.

Aimed at studying its inhibitory properties.
  • Biology: The compound is used in research focused on gingipains to elucidate their role in periodontal disease.
  • Medicine: Investigations are ongoing into its potential therapeutic applications for diseases associated with gingipain activity.
  • Pharmaceutical Industry: Kgp-IN-1 is explored for developing new drugs targeting gingipains.
  • Kgp-IN-1 hydrochloride exhibits significant biological activity by selectively inhibiting arginine-specific gingipains. These enzymes are crucial for the degradation of host proteins, which contributes to tissue destruction in periodontal disease. By inhibiting these proteases, Kgp-IN-1 helps prevent the progression of periodontal conditions, making it a valuable tool for research into therapeutic strategies against such diseases.

    The synthesis of Kgp-IN-1 hydrochloride involves proprietary methods detailed in patent WO2017201322A1. Generally, large-scale production utilizes optimized reaction conditions to maximize yield and purity. Advanced purification techniques are employed to isolate the final product effectively. The specific steps and conditions for synthesis are typically kept confidential within industrial settings.

    Research into Kgp-IN-1 hydrochloride includes interaction studies that assess how this compound interacts with other biological molecules and pathways involved in periodontal disease. Such studies help elucidate its mechanism of action and potential side effects when used therapeutically. Understanding these interactions is critical for optimizing its application in clinical settings.

    Kgp-IN-1 hydrochloride can be compared with several similar compounds that also inhibit proteases or have applications in treating periodontal disease. Notable similar compounds include:

    • Cysteine Protease Inhibitors: These compounds inhibit cysteine proteases involved in various diseases, including periodontal disorders.
    • Serine Protease Inhibitors: These target serine proteases that may also play roles in inflammatory processes associated with periodontal disease.
    • Other Gingipain Inhibitors: Compounds specifically designed to inhibit different types of gingipains.

    Comparison Table

    Compound NameType of InhibitionTarget EnzymeApplication Area
    Kgp-IN-1 HydrochlorideArginine-specific inhibitorGingipainsPeriodontal disease research
    Cysteine InhibitorCysteine protease inhibitorVarious cysteine proteasesBroad therapeutic applications
    Serine InhibitorSerine protease inhibitorVarious serine proteasesInflammatory diseases
    Other Gingipain InhibitorsGingipain inhibitorsGingipainsPeriodontal disease

    Kgp-IN-1 stands out due to its specificity for arginine-specific gingipains, which plays a crucial role in the pathology of periodontal disease, making it a targeted therapeutic option compared to broader inhibitors.

    XLogP3

    2.1

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    3

    Exact Mass

    432.17845329 g/mol

    Monoisotopic Mass

    432.17845329 g/mol

    Heavy Atom Count

    30

    Dates

    Last modified: 08-10-2024

    Explore Compound Types